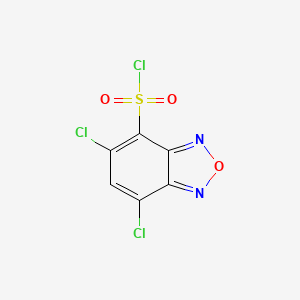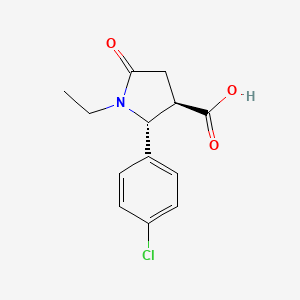![molecular formula C16H26N2O B7816344 N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine](/img/structure/B7816344.png)
N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine is an organic compound with significant interest in scientific research It consists of a pyrrolidine ring, substituted with an ethyl group and a methoxyphenyl group, attached to an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine typically involves the following steps:
Formation of Pyrrolidine Ring: : The starting material, which could be a protected amino acid derivative, undergoes cyclization under specific conditions to form the pyrrolidine ring.
Substitution Reactions: : Subsequent steps involve the introduction of the ethyl and methoxyphenyl groups through substitution reactions. Typical reagents may include alkyl halides or aryl halides in the presence of suitable catalysts.
Reduction and Deprotection: : Final steps often involve reduction of intermediates and deprotection of functional groups to yield the desired product.
Industrial Production Methods
In an industrial setting, large-scale synthesis may employ continuous flow chemistry to optimize reaction conditions and improve yield. Parameters such as temperature, pressure, and reagent concentrations are meticulously controlled to ensure high efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine can undergo several types of chemical reactions, including:
Oxidation: : The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be conducted using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The ethanamine group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic conditions.
Reduction: : Sodium borohydride in methanol.
Substitution: : Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: : Corresponding ketones or carboxylic acids.
Reduction: : Alcohols or amines.
Substitution: : Alkyl or aryl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine has broad applications in:
Chemistry: : Used as a ligand in catalysis, aiding in asymmetric synthesis.
Biology: : Investigated for its potential as a modulator of biological pathways.
Medicine: : Explored for therapeutic properties, particularly in the treatment of neurological disorders.
Industry: : Employed in the development of new materials with specialized functions.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets, including enzymes and receptors. The precise mechanism involves binding to these targets, altering their activity and triggering downstream biological pathways. These interactions can modulate neurotransmitter levels, influence signaling cascades, and affect gene expression.
Vergleich Mit ähnlichen Verbindungen
N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine shares structural similarities with other pyrrolidine-based compounds but distinguishes itself by its unique substituents. Similar compounds include:
N-{[(2R,3S)-1-ethyl-2-phenylpyrrolidin-3-yl]methyl}ethanamine: : Lacks the methoxy group, leading to different chemical properties.
N-{[(2R,3S)-1-methyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine: : Has a methyl group instead of an ethyl group, affecting its interaction with targets.
N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}propylamine: : Contains a propyl group, altering its pharmacokinetic profile.
Eigenschaften
IUPAC Name |
N-[[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-4-17-12-13-10-11-18(5-2)16(13)14-8-6-7-9-15(14)19-3/h6-9,13,16-17H,4-5,10-12H2,1-3H3/t13-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHUFFHFYOSQOR-XJKSGUPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(C1C2=CC=CC=C2OC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC[C@@H]1CCN([C@H]1C2=CC=CC=C2OC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methoxy-3,5-dinitrophenyl)methyl]piperidine](/img/structure/B7816272.png)



![(4S,5R)-6,8-dioxabicyclo[3.2.1]oct-4-yl benzoate](/img/structure/B7816314.png)
![1,3,4,5-Tetrahydro-1,4-epoxyoxepino[3,4-b]quinoline-6-carboxylic acid](/img/structure/B7816316.png)
![(5S)-5-[3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one](/img/structure/B7816322.png)


![5,7-dimethyl-4H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B7816351.png)

![5-((6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carbohydrazide](/img/structure/B7816368.png)
